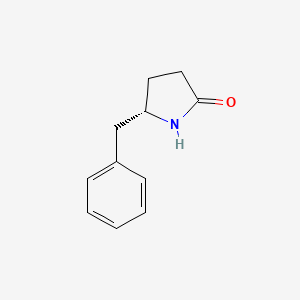

(5S)-5-benzylpyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

(5S)-5-benzylpyrrolidin-2-one |

InChI |

InChI=1S/C11H13NO/c13-11-7-6-10(12-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)/t10-/m0/s1 |

InChI Key |

UJTLWBQZNAXBAQ-JTQLQIEISA-N |

Isomeric SMILES |

C1CC(=O)N[C@@H]1CC2=CC=CC=C2 |

Canonical SMILES |

C1CC(=O)NC1CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5s 5 Benzylpyrrolidin 2 One and Chiral Pyrrolidinone Derivatives

Enantioselective Synthesis Strategies for the (5S)-Stereoisomer

The precise control of stereochemistry is paramount in the synthesis of chiral molecules. For (5S)-5-benzylpyrrolidin-2-one, several strategies have been employed to establish the desired (S)-configuration at the C-5 position.

Asymmetric Catalytic Approaches to Pyrrolidinone Formation

Asymmetric catalysis offers an efficient and atom-economical route to enantiomerically enriched compounds. chim.it Various catalytic systems have been developed for the synthesis of chiral pyrrolidinones. These methods often involve the asymmetric hydrogenation of unsaturated lactams or the cyclization of acyclic precursors. researchgate.netsci-hub.se

For instance, copper(I)-N-heterocyclic carbene (NHC) catalyzed asymmetric silyl (B83357) transfer to α,β-unsaturated lactams provides access to β-silylated lactams, which can be further functionalized. acs.org While this specific method was demonstrated for the synthesis of (R)-oxiracetam, the underlying principle of catalytic asymmetric conjugate addition is broadly applicable. acs.org Another approach involves the dual organocatalytic protocol using isothioureas as Lewis base catalysts in combination with photoredox catalysis for the enantioselective synthesis of pyrrolidinones via radical conjugate addition. thieme-connect.comthieme-connect.com However, this method has been primarily limited to N-arylglycines. thieme-connect.comthieme-connect.com

Palladium-catalyzed asymmetric synthesis has also emerged as a powerful tool. One such method involves the reaction of γ-methylidene-δ-valerolactones with alkyl isocyanates, leading to 2-pyrrolidinones with a quaternary stereocenter at the 3-position with high enantioselectivity. rsc.org

More direct approaches, such as the asymmetric C–H amidation of acyclic amides, represent a highly efficient strategy for constructing chiral γ-lactams. sci-hub.se This method avoids the pre-installation of multiple functional groups, enhancing atom economy. sci-hub.se

| Catalytic System | Reaction Type | Key Features |

| Copper(I)-NHC | Asymmetric silyl transfer | Access to β-silylated lactams |

| Isothiourea/Photoredox | Radical conjugate addition | Dual organocatalytic system |

| Palladium/Chiral Ligand | Asymmetric cyclization | Forms quaternary stereocenters |

| Iridium N,P-Complex | Asymmetric hydrogenation | Reduction of unsaturated amides |

Chiral Pool Synthesis Utilizing L-Phenylalanine and Related Precursors

The "chiral pool" approach leverages readily available, enantiomerically pure natural products as starting materials. dntb.gov.uamdpi.com L-phenylalanine, with its inherent (S)-stereochemistry and benzyl (B1604629) side chain, is an ideal precursor for the synthesis of (5S)-5-benzylpyrrolidin-2-one. nih.govtdl.org

A common strategy involves the reduction of the carboxylic acid moiety of L-phenylalanine to an alcohol, followed by cyclization to form the lactam ring. For example, (S)-5-benzylpyrrolidine-2,4-dione can be synthesized from L-phenylalanine methyl ester hydrochloride. nih.govtdl.org This intermediate can then be selectively reduced to afford the desired (5S)-5-benzylpyrrolidin-2-one. The conversion of L-phenylalanine to (S)-2-bromo-3-phenylpropanoic acid through diazotization/bromination, which proceeds with retention of configuration, provides another entry point for synthesizing derivatives. acs.org

The synthesis of δ-substituted L-proline analogues, such as the (2S,5R)-stereoisomer of 5-benzylproline, has been achieved from L-phenylalanine through homologation to a β-amino acid followed by intramolecular cyclization. rsc.org This highlights the versatility of amino acids in constructing complex pyrrolidine (B122466) structures.

Challenges in chiral pool synthesis can include racemization, particularly when dealing with amino acid derivatives under certain reaction conditions. helsinki.fiaalto.fi

Diastereoselective Routes to Substituted Pyrrolidinones

Diastereoselective reactions are crucial for synthesizing pyrrolidinones with multiple stereocenters. These methods often rely on substrate control, where the existing chirality in the starting material directs the stereochemical outcome of subsequent transformations. dntb.gov.ua

One approach involves the diastereoselective alkylation of chiral, non-racemic tricyclic pyrrolidinones, which can be prepared by condensing cyclic keto acids with chiral amino alcohols. clockss.org The stereoselectivity of such alkylations can be highly dependent on the reaction conditions and the nature of the chiral auxiliary. clockss.org

Another powerful technique is the [3+2] cycloaddition reaction. For instance, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides can produce densely substituted pyrrolidines with high diastereoselectivity, generating up to four stereogenic centers in a single step. acs.org Similarly, the condensation of cyclic keto acids with chiral amino alcohols like phenylglycinol can lead to tricyclic pyrrolidinones with high diastereoselectivity. clockss.org

The reduction of enamines derived from pyroglutamic acid offers a direct and versatile route to 2,5-disubstituted pyrrolidines with good regio- and diastereoselectivity. rsc.org Furthermore, the diastereoselective synthesis of fused lactone-pyrrolidinones can be achieved through oxidative radical cyclization. acs.org

Synthesis of Functionalized (5S)-5-Benzylpyrrolidin-2-one Analogs

The derivatization of the (5S)-5-benzylpyrrolidin-2-one scaffold allows for the exploration of structure-activity relationships and the development of new chemical entities.

Regioselective Derivatization of the Pyrrolidinone Ring

The pyrrolidinone ring offers several sites for functionalization, including the nitrogen atom (N-1) and the carbon atoms of the ring. Regioselective derivatization is key to controlling the final structure of the analog.

N-alkylation of pyroglutamic acid derivatives is a common method for introducing substituents at the N-1 position. beilstein-journals.org For example, N-alkylation of racemic pyroglutamate (B8496135) with epibromohydrin (B142927) has been reported. beilstein-journals.org The enolates of pyrrolidinones can be alkylated at the C-3 position, and in some cases, double alkylation can occur. clockss.org

Stereoselective Introduction of Substituents, particularly at C-3

Introducing substituents at the C-3 position with stereocontrol is a significant synthetic challenge. The alkylation of enolates derived from chiral pyrrolidinones is a widely studied method. The diastereoselectivity of these alkylations is influenced by the stereochemistry at C-5 and the nature of the N-substituent. researchgate.net

For instance, the alkylation of lithium enolates of N-(o-tert-butylphenyl)-5-(methoxymethyl)-2-pyrrolidinone, which possesses atropisomerism, proceeds with high diastereoselectivity to give 3,5-cis-disubstituted-2-pyrrolidinone derivatives. researchgate.net The stereochemical outcome of the alkylation of pyroglutamate derivatives has been found to be dependent on the electrophile, with SN2-type electrophiles favoring the formation of the thermodynamically less stable cis products with high diastereoselectivity. capes.gov.br

Solid-Phase Synthesis Techniques for Pyrrolidinone Libraries

Solid-phase organic synthesis (SPOS) represents a powerful and efficient methodology for the rapid generation of large collections of structurally diverse molecules, a critical aspect of modern drug discovery. nih.govacs.org This technique has been effectively applied to the creation of libraries of chiral pyrrolidinone derivatives. A prominent strategy involves the use of multicomponent reactions (MCRs), particularly the Ugi four-component reaction (U-4CR), which allows for significant structural diversity from simple starting materials in a single step. nih.govresearchgate.net

A common approach begins with an amino acid, such as L-glutamic acid, anchored to a solid support like a 4-methylbenzhydrylamine (B1223480) (MBHA) resin. acs.orgacs.org The resin-bound glutamic acid serves as a bifunctional component in the Ugi reaction. acs.org The general procedure involves treating the resin-bound amino acid with a ketone and an isocyanide. nih.gov The reaction mixture is typically heated, for instance at 65 °C for 24 hours, to drive the reaction to completion. nih.govacs.org After the reaction, the resin is thoroughly washed to remove excess reagents and byproducts, and the desired product is cleaved from the solid support. nih.gov This method facilitates the parallel synthesis of extensive libraries of enantiopure N-substituted pyrrolidinones by varying the ketone and isocyanide components. nih.govacs.org The purity of the final compounds obtained through these solid-phase techniques is generally high, often exceeding 95%. nih.govacs.org

The versatility of this method allows for the incorporation of various functional groups and heterocyclic scaffolds, such as piperidine, by selecting appropriate ketone inputs (e.g., Boc-piperidone). nih.gov This highlights the utility of SPOS in creating diverse libraries of pyrrolidinone-based compounds for biological screening. nih.govacs.org

Table 1: Examples of N-Substituted Pyrrolidinone Derivatives Synthesized via Solid-Phase Ugi Reaction Yields are based on the initial loading of the resin. nih.govacs.org

| Entry | Ketone | Isocyanide | Product Structure (Schematic) | Yield (%) |

| 1 | Cyclohexanone | Benzyl isocyanide | N-benzyl, spiro-cyclohexyl pyrrolidinone | 91 |

| 2 | Cyclohexanone | Cyclohexyl isocyanide | N-cyclohexyl, spiro-cyclohexyl pyrrolidinone | 93 |

| 3 | Cyclopentanone | Benzyl isocyanide | N-benzyl, spiro-cyclopentyl pyrrolidinone | 89 |

| 4 | Cyclopentanone | Cyclohexyl isocyanide | N-cyclohexyl, spiro-cyclopentyl pyrrolidinone | 92 |

| 5 | Boc-piperidone | Benzyl isocyanide | N-benzyl, spiro-piperidyl pyrrolidinone | 85 |

Green Chemistry Principles in (5S)-5-Benzylpyrrolidin-2-one Synthesis

The application of green chemistry principles to the synthesis of pyrrolidinone derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of focus include the use of environmentally benign solvents and catalysts, as well as the application of alternative energy sources like microwave irradiation. vjol.info.vnrsc.org

Microwave-Assisted Synthesis Methods

Microwave-assisted organic synthesis has emerged as a significant green chemistry technique, offering substantial advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and higher product purity. researchgate.netnih.gov This technology has been successfully applied to the synthesis of various five-membered nitrogen heterocycles, including pyrrolidinones and their derivatives. nih.govmdpi.com

For instance, the synthesis of (S)-5-benzylimidazolidine-2,4-dione, a compound structurally related to (5S)-5-benzylpyrrolidin-2-one, has been achieved in a one-pot, two-step sequence from L-phenylalanine using microwave irradiation. beilstein-journals.org The initial N-carbamylation step was completed in one hour at 80 °C, followed by a 15-minute acid-catalyzed cyclization under microwave heating at the same temperature. beilstein-journals.org This represents a significant time saving compared to traditional methods. beilstein-journals.org Similarly, microwave heating has been used to promote the intramolecular cyclocondensation of enamines derived from amino acids to produce highly substituted pyrroles, with yields reaching up to 86%. mdpi.com The efficiency of microwave heating is also demonstrated in the N-alkylation of pyrrolidine-fused systems, where reactions can be completed in as little as five minutes. mdpi.com

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyrrolidinone Precursors mdpi.com

| Substrate (Enamine from) | Method | Reaction Time | Yield (%) |

| Methyl L-alaninate | Conventional | 24 h | 45 |

| Methyl L-alaninate | Microwave | 30 min | 78 |

| Methyl L-phenylalaninate | Conventional | 24 h | 50 |

| Methyl L-phenylalaninate | Microwave | 30 min | 86 |

| Methyl L-tryptophanate | Conventional | 24 h | 42 |

| Methyl L-tryptophanate | Microwave | 30 min | 75 |

Catalyst- and Solvent-Free Protocols for Amide Bond Formation

The formation of the amide bond is the key cyclization step in the synthesis of pyrrolidinones. Developing this transformation under catalyst- and solvent-free conditions is a primary goal of green chemistry to improve atom economy and reduce waste. rsc.orgnsf.gov

One innovative approach involves the direct aminolysis of activated N-acyloxazolidinones, which can be derived from asymmetric synthesis methodologies. rsc.org This protocol allows for the formation of enantioenriched chiral amides at room temperature without the need for any catalyst, solvent, or additives, achieving high yields and preserving stereochemical integrity. rsc.org Although this is an intermolecular example, the principle applies to the intramolecular cyclization required for pyrrolidinone synthesis.

Another significant advancement is the use of methoxysilanes as coupling agents for amide bond formation under solvent-free conditions. nih.govresearchgate.net Carboxylic acids and amines can be reacted directly in the presence of coupling agents like tetramethoxysilane (B109134) or dodecamethoxy-neopentasilane to produce amides in good to excellent yields. nih.gov These reactions are operationally simple and can be performed without the exclusion of air or moisture. nih.govresearchgate.net The neopentasilane-based agent, in particular, has shown high efficiency for a range of substrates, including primary and secondary amines. nih.gov Such solvent-free methods represent a more sustainable alternative to traditional coupling techniques that often require stoichiometric activating agents and large volumes of organic solvents. nsf.govnih.gov

Table 3: Solvent-Free Amide Bond Formation using Dodecamethoxy-neopentasilane nih.gov

| Carboxylic Acid | Amine | Product | Yield (%) |

| Benzoic acid | Benzylamine | N-Benzylbenzamide | 93 |

| Benzoic acid | Aniline | N-Phenylbenzamide | 82 |

| Benzoic acid | Piperidine | 1-(Benzoyl)piperidine | 92 |

| Phenylacetic acid | Benzylamine | N-Benzyl-2-phenylacetamide | 91 |

| Acetic acid | Benzylamine | N-Benzylacetamide | 88 |

Chemical Reactivity and Transformation Pathways of 5s 5 Benzylpyrrolidin 2 One

Redox Chemistry of the Pyrrolidinone Core

The pyrrolidinone ring can undergo both oxidation and reduction reactions, targeting the nitrogen and carbonyl functionalities.

The nitrogen atom in the pyrrolidinone ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-CPBA). mdpi.com The resulting N-oxides are versatile intermediates themselves, capable of undergoing further reactions. researchgate.netresearchgate.net For instance, they can be used in deoxygenative C2-heteroarylation reactions. beilstein-journals.org While specific studies on the direct oxidation of (5S)-5-benzylpyrrolidin-2-one are not extensively detailed in the provided results, the oxidation of similar N-heterocyclic compounds is a well-established process. researchgate.net For example, the oxidation of tertiary amines and heterocyclic aromatic amines to their respective N-oxides can be achieved using various reagents, including dimethyldioxirane (B1199080) (DMD), which offers high conversion yields. researchgate.net

It's also noted that bio-oxidation can occur. For instance, N-benzylpyrrolidin-2-one can be biohydroxylated to (S)-N-benzyl-4-hydroxypyrrolidin-2-one using E. coli cells. scribd.com

The carbonyl group of the lactam in (5S)-5-benzylpyrrolidin-2-one can be reduced to a methylene (B1212753) group, yielding the corresponding pyrrolidine (B122466) derivative. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reduction of the related compound (3S)-3-amino-1-benzylpyrrolidine-2,5-dione to (3S)-3-amino-1-benzylpyrrolidin-2-one can be achieved using sodium borohydride (B1222165) with dimethyl sulfate (B86663) or aluminum chloride. google.com While the direct reduction of (5S)-5-benzylpyrrolidin-2-one is not explicitly detailed, the reduction of similar pyrrolidinone systems to their corresponding amines is a standard synthetic procedure. For example, the controlled reduction of (+)-(3R,5S)-5-methyl-3-phenyl-2,3,5,6,7,8-hexahydropyrrolo[1,2-a]pyrimidin-2-one has been reported. researchgate.net

Nucleophilic and Electrophilic Substitution Reactions of (5S)-5-Benzylpyrrolidin-2-one

Substitution reactions can occur at various positions of the (5S)-5-benzylpyrrolidin-2-one molecule, including the nitrogen atom, the α-carbon to the carbonyl group, and the aromatic ring of the benzyl (B1604629) substituent.

Nucleophilic Substitution:

Nucleophilic substitution reactions involve the attack of a nucleophile on an electrophilic center. pressbooks.pub In the context of (5S)-5-benzylpyrrolidin-2-one, the carbon atom of the carbonyl group is electrophilic. pressbooks.pub While direct substitution at the carbonyl carbon is less common without prior activation, reactions can occur at other positions. For instance, the nitrogen atom can act as a nucleophile after deprotonation. The α-carbon to the carbonyl can also undergo nucleophilic substitution via its enolate form. researchgate.net A general mechanism for nucleophilic substitution involves the attack of a nucleophile on a carbon atom with a partial positive charge, leading to the displacement of a leaving group. savemyexams.com

Electrophilic Substitution:

Electrophilic aromatic substitution can occur on the benzyl group. The benzene (B151609) ring, being electron-rich, is susceptible to attack by electrophiles. byjus.com Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comsavemyexams.com These reactions typically require a catalyst to generate a strong electrophile. masterorganicchemistry.comsavemyexams.com The general mechanism involves the attack of the aromatic ring on the electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. byjus.commasterorganicchemistry.com The benzyl group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to these positions on the aromatic ring. mnstate.edu

Cycloaddition Reactions Involving Pyrrolidinone Intermediates and Derivatives (e.g., Diels-Alder)

Pyrrolidinone derivatives are valuable substrates in cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic systems. nih.govbenthamdirect.comtandfonline.com

The Diels-Alder reaction, a [4+2] cycloaddition, involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.org While (5S)-5-benzylpyrrolidin-2-one itself is not a diene or a typical dienophile, its derivatives can participate in such reactions. For example, acylnitroso dienophiles derived from pyrrolidines have been shown to react with dienes with high stereoselectivity. beilstein-journals.org The hetero-Diels-Alder reaction, where one or more heteroatoms are part of the diene or dienophile, is particularly relevant for synthesizing heterocyclic compounds. wikipedia.orgbeilstein-journals.org

[3+2] cycloaddition reactions are also prominent for pyrrolidinone derivatives, often involving azomethine ylides to synthesize substituted pyrrolidines. benthamdirect.commdpi.com These reactions are a direct route to creating the pyrrolidine ring and can be catalyzed by various organocatalysts to achieve high stereoselectivity. benthamdirect.com For instance, organocatalyzed enantioselective [3+2] cycloaddition reactions have been developed to synthesize complex spirocyclic pyrrolidine derivatives. nih.gov

Below is a table summarizing some cycloaddition reactions involving pyrrolidinone derivatives.

| Reaction Type | Reactants | Product Type | Key Features |

| Diels-Alder | Pyrrolidine-derived acylnitroso dienophiles and cyclic dienes | 1,2-oxazines | Excellent stereoselectivity. beilstein-journals.org |

| [3+2] Cycloaddition | Azomethine ylides and dipolarophiles | Substituted pyrrolidines | Direct synthesis of pyrrolidine ring; can be highly stereoselective with organocatalysts. benthamdirect.commdpi.com |

| [3+2] Cycloaddition | 5,5-dimethyl-3-methylene-2-pyrrolidinone and nitrones/nitrile oxides | Spiro-heterocyclic compounds | Chemoselective and regioselective. nih.gov |

Investigations into Tautomeric Forms and Their Equilibrium (Relevant to related 2,4-diones)

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For pyrrolidinone systems, particularly those with additional carbonyl groups like pyrrolidine-2,4-diones, keto-enol tautomerism is significant. journals.co.zaumich.edu

Studies on 3-acyl-pyrrolidine-2,4-diones have shown that they can exist in different tautomeric forms, including endo-enol and exo-enol forms. journals.co.za The equilibrium between these tautomers is influenced by factors such as the solvent and the nature of substituents on the ring. journals.co.za For example, the antibiotic tirandamycin, which contains a 3-acylpyrrolidine-2,4-dione moiety, exists predominantly in the exo-enol form in non-polar solvents, stabilized by intramolecular hydrogen bonding. journals.co.za Similarly, 5-arylidene-pyrrolidine-2,3,4-trione 3-oximes have been shown to exist in tautomeric nitroso-enol forms in solution. nih.gov While (5S)-5-benzylpyrrolidin-2-one itself does not have the 2,4-dione structure, understanding the tautomerism in related systems provides insight into the potential reactivity of its derivatives that might incorporate such functionalities.

The table below illustrates the major tautomeric forms observed in a related pyrrolidine-2,4-dione (B1332186) system.

| Compound Family | Major Tautomeric Form in Non-Polar Solvents | Stabilizing Factor |

| 3-Acylpyrrolidine-2,4-diones (e.g., Tenuazonic acid) | 3,5-exo-enol form | Intramolecular hydrogen bonding. journals.co.za |

| Tirandamycin (contains pyrrolidine-2,4-dione moiety) | exo-enol form | Intramolecular hydrogen bonding and extended conjugation. journals.co.za |

Stereochemical Integrity and Epimerization Studies During Transformations

The stereocenter at the 5-position of (5S)-5-benzylpyrrolidin-2-one is a crucial feature, and maintaining its integrity during chemical transformations is often a primary goal, especially in the synthesis of chiral molecules. science.gov However, under certain reaction conditions, epimerization—the change in configuration at one of several chiral centers in a molecule—can occur.

Epimerization at the α-carbon to a carbonyl group can happen via the formation of an enol or enolate intermediate, where the stereochemical information at that center is temporarily lost. For instance, in the synthesis of 3-acetyl-5-sec-butyltetramic acid, epimerization at the C-5 position was observed during the cyclization step, leading to a mixture of diastereomers. umich.edu The extent of epimerization can be influenced by reaction conditions such as base concentration and reaction time. umich.edu

In the context of alkylation reactions of chiral Schiff base complexes, which are related to amino acid derivatives like the precursor to (5S)-5-benzylpyrrolidin-2-one, epimerization at the α-carbon has been noted as a potential issue that can lead to a decrease in the enantiomeric excess of the final product. nih.govsemanticscholar.org Similarly, studies on spiro-oxindoles containing a pyrrolidine ring have shown that epimerization can occur through a reversible ring-opening retro-Mannich reaction, leading to a mixture of diastereoisomers. researchgate.net

Conversely, many reactions are designed to proceed with high stereochemical control, where the existing stereocenter directs the stereochemical outcome of the reaction. researchgate.net For example, the bulky substituent at the C5 position of a pyrrolidinone ring can direct the stereochemistry of oxidation reactions. nih.gov

Applications of 5s 5 Benzylpyrrolidin 2 One in Advanced Organic Synthesis

(5S)-5-Benzylpyrrolidin-2-one as a Chiral Building Block for Complex Architectures

The inherent chirality and functionality of (5S)-5-benzylpyrrolidin-2-one make it an ideal chiral building block. The stereocenter is preserved through various transformations, allowing for its incorporation into larger, stereochemically defined molecules.

The pyrrolidine-2,4-dione (B1332186) (tetramic acid) scaffold is found in a wide array of natural products known for potent antibiotic, antiviral, and cytotoxic properties. researchgate.net (5S)-5-Benzylpyrrolidin-2-one serves as a key precursor to the chiral tetramic acid derivative, (S)-5-benzylpyrrolidin-2,4-dione, which is then elaborated into complex natural products. researchgate.netnih.gov

A common strategy involves the Dieckmann condensation of an N-acylated derivative of the parent amino acid from which (5S)-5-benzylpyrrolidin-2-one is derived. For instance, L-phenylalanine can be converted to (S)-5-benzylpyrrolidin-2,4-dione. nih.gov This chiral tetramic acid serves as a fundamental building block for a variety of natural products. One of the earliest identified tetramic acid natural products was Tenuazonic acid, which possesses antitumor and antiviral activities. nih.gov The synthesis of such compounds often relies on the C3-acylation of the pre-formed chiral tetramic acid core that originates from the (5S)-5-benzylpyrrolidin-2-one framework. uni-bayreuth.de More complex natural products like tirandamycin A and streptolydigin (B611037) also contain the core tetramic acid motif, underscoring the importance of chiral precursors like (5S)-5-benzylpyrrolidin-2-one in their total synthesis. nih.gov

The reactivity of the lactam ring in (5S)-5-benzylpyrrolidin-2-one allows for its transformation into a variety of other heterocyclic systems. Beyond its use in forming tetramic acids, the pyrrolidinone structure can be modified to generate different ring systems, expanding its utility as a synthetic precursor. researchgate.netnih.govmu-varna.bg

One notable transformation involves the conversion of a substituted 1-benzylpyrrolidin-2-one into a 3-exo-alkenyl lactam through a Wittig-like C(sp3)−O bond olefination. acs.org This method introduces an exocyclic double bond at the C3 position, creating a functionalized and unsaturated heterocyclic product that can be used in further synthetic elaborations. acs.org For example, the reaction of a 3-alkoxyamino lactam derived from the pyrrolidinone with a stabilized ylide from a phosphonium (B103445) salt yields the corresponding 3-exo-alkenyl lactam. acs.org

Furthermore, derivatives such as 3-diazotetramic acids, synthesized from the chiral pyrrolidinone scaffold, can undergo rhodium-catalyzed reactions with other heterocycles, like biindoles, to construct highly complex, fused polycyclic systems such as indolocarbazoles. nih.gov This demonstrates the role of the (5S)-5-benzylpyrrolidin-2-one framework not just in retaining a single heterocyclic core but in facilitating the assembly of intricate, multi-ring structures. nih.gov

(5S)-5-Benzylpyrrolidin-2-one Derivatives as Chiral Auxiliaries in Asymmetric Reactions

By attaching the (5S)-5-benzylpyrrolidin-2-one scaffold to a substrate, its chiral influence can direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be cleaved, yielding an enantiomerically enriched product.

Derivatives of (5S)-5-benzylpyrrolidin-2-one have proven to be highly effective chiral auxiliaries for controlling the stereochemistry of carbonyl reductions. A notable example is the use of (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, a heterocyclic system synthesized from the parent amino acid of (5S)-5-benzylpyrrolidin-2-one. rsc.org This auxiliary, when attached to an α-oxo acid like phenylglyoxylic acid to form an α-oxo amide, exerts powerful stereocontrol during reduction. rsc.org The reduction of this chiral α-oxo amide with sodium borohydride (B1222165) (NaBH₄) or through hydrosilylation proceeds with outstanding diastereoselectivity, achieving diastereomeric excesses (d.e.) of 90–100%. rsc.org This high level of control is attributed to the rigid conformation of the auxiliary, which effectively shields one face of the ketone, forcing the hydride reagent to attack from the less hindered face.

Similarly, the diastereoselective reduction of (S)-5-benzylpyrrolidin-2,4-dione (a tetramic acid) with NaBH₄ yields the corresponding β-hydroxypyrrolidinone with high stereocontrol, which can then be used as an intermediate in the synthesis of β-hydroxy-γ-amino acids. researchgate.net

Table 1: Diastereoselective Reduction of an α-Oxo Amide Using a (5S)-5-Benzylpyrrolidin-2-one Derivative rsc.org

| Substrate | Chiral Auxiliary | Reducing Agent | Diastereoselectivity |

|---|---|---|---|

| Phenylglyoxylic Acid Amide | (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one | NaBH₄ | 90-100% d.e. |

| Phenylglyoxylic Acid Amide | (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one | HSiMe₂Ph, F⁻ | 90-100% d.e. |

The application of chiral auxiliaries derived from (5S)-5-benzylpyrrolidin-2-one extends to carbon-carbon bond-forming reactions, including enantioselective alkylations and conjugate additions. beilstein-journals.orgnih.govharvard.edu In these reactions, the auxiliary is covalently attached to the substrate, typically forming an N-acyl derivative, which then directs the approach of the nucleophile or electrophile. beilstein-journals.org

While the direct use as a covalent auxiliary in alkylations is less common than with Evans-type oxazolidinones, derivatives of (5S)-5-benzylpyrrolidin-2-one have been developed into powerful organocatalysts that guide conjugate additions. For instance, the imidazolidinone catalyst (2S,5S)-5-benzyl-2-tert-butylimidazolidinone, which shares the core chiral scaffold, effectively mediates the conjugate addition of anilines to α,β-unsaturated aldehydes. organic-chemistry.org This reaction proceeds with high yields and excellent enantioselectivities, demonstrating the transfer of chirality from the catalyst to the product. organic-chemistry.org The catalyst operates by forming a chiral iminium ion with the aldehyde, which activates the substrate and provides a sterically defined environment for the nucleophilic attack. organic-chemistry.org

Table 2: Enantioselective Conjugate Addition Catalyzed by a (5S)-5-Benzylpyrrolidin-2-one-Derived Organocatalyst organic-chemistry.org

| Aldehyde Substrate | Aniline Nucleophile | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|

| Crotonaldehyde | N,N-Dimethyl-p-toluidine | 10 | 85 | 93 |

| Crotonaldehyde | N-Methylaniline | 10 | 81 | 90 |

| Cinnamaldehyde | N,N-Dimethyl-p-toluidine | 10 | 91 | 86 |

| (E)-Hex-2-enal | N-Methylaniline | 10 | 84 | 92 |

Role in the Development of Novel Catalytic Systems

The rigid chiral scaffold of (5S)-5-benzylpyrrolidin-2-one makes it an excellent starting point for the design and synthesis of novel catalysts for asymmetric reactions. beilstein-journals.orgwalisongo.ac.id Its derivatives have been successfully employed as both organocatalysts and as ligands for transition metal catalysts.

The most prominent application is in the field of aminocatalysis, where the pyrrolidine (B122466) motif is considered a "privileged" structure. beilstein-journals.org By modifying the pyrrolidinone, researchers have developed highly successful imidazolidinone catalysts, often referred to as MacMillan catalysts. organic-chemistry.orgwalisongo.ac.id For example, (5S)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone hydrochloride is a well-established organocatalyst that activates α,β-unsaturated aldehydes toward various transformations, including Diels-Alder cycloadditions and Friedel-Crafts alkylations, by forming a transient chiral iminium ion. walisongo.ac.id The benzyl (B1604629) group at the C5 position is crucial for creating the necessary steric environment to ensure high enantioselectivity. walisongo.ac.id The synthesis of these catalysts often starts from L-phenylalanine, a precursor to the chiral backbone of (5S)-5-benzylpyrrolidin-2-one. nih.gov

The versatility of the pyrrolidine framework also allows for its incorporation into more complex catalytic systems. For example, pyrrolidine-based structures can be used to synthesize chiral N-heterocyclic carbene (NHC) precursors. These NHCs can then serve as ligands for transition metals, creating novel chiral catalysts for a wide range of asymmetric transformations.

Investigation of Biological Activities and Structure Activity Relationships Sar of 5s 5 Benzylpyrrolidin 2 One Analogs

Mechanistic Studies of Molecular Interactions

The biological effects of (5S)-5-benzylpyrrolidin-2-one and its analogs stem from their ability to interact with specific biological targets. These interactions range from inhibiting critical enzymes and modulating receptor functions to neutralizing harmful reactive oxygen species.

Enzyme Inhibition Mechanisms (e.g., Kinases in Cancer Signaling Pathways)

Analogs of (5S)-5-benzylpyrrolidin-2-one have been identified as potent inhibitors of various enzymes through diverse mechanisms. For instance, a series of (5-substituted pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines were discovered as powerful inhibitors of dipeptidyl peptidase IV (DPPIV). nih.govacs.org X-ray crystallography studies revealed that these inhibitors bind to the catalytic site of DPPIV, with the cyano group forming a covalent bond with a key serine residue in the enzyme's active site. nih.gov

Other pyrrolidinone derivatives have shown inhibitory activity against autotaxin (ATX), an enzyme implicated in pathological inflammatory conditions and cancer. nih.gov Potent inhibition was observed with derivatives featuring boronic acid (IC₅₀ of 35 nM) and hydroxamic acid (IC₅₀ of 700 nM). nih.gov The ATX-LPA (lysophosphatidic acid) signaling axis is a significant therapeutic target, and these findings highlight the potential of the pyrrolidinone scaffold in developing novel ATX inhibitors. nih.gov

Furthermore, N-benzyl substituted polyhydroxypyrrolidines have been synthesized as selective inhibitors of Golgi α-mannosidase II (GMII), an enzyme that has become a therapeutic target for anticancer drugs. researchgate.net Certain analogs demonstrated potent inhibition of a GMII model enzyme with Kᵢ values in the micromolar range (50-76 μM) and exhibited significant selectivity over the related lysosomal α-mannosidase. researchgate.net More specifically, (5S)-5-[4-(halo)benzyl]swainsonines were found to be nanomolar inhibitors of a Golgi-type α-mannosidase (Kᵢ = 23-75 nM) with excellent selectivity. nih.gov

The pyrrolidine (B122466) ring is also a feature in compounds designed to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism related to type-2 diabetes. nih.gov A 4-methoxy analogue demonstrated notable inhibitory activity against both enzymes, with IC₅₀ values of 26.24 and 18.04 μg/mL, respectively. nih.gov

| Analog/Derivative Class | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| (5-Substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines | Dipeptidyl Peptidase IV (DPPIV) | Subnanomolar Kᵢ | nih.gov |

| Pyrrolidine derivative with boronic acid | Autotaxin (ATX) | IC₅₀ = 35 nM | nih.gov |

| Pyrrolidine derivative with hydroxamic acid | Autotaxin (ATX) | IC₅₀ = 700 nM | nih.gov |

| N-Benzyl substituted polyhydroxypyrrolidines | Golgi α-mannosidase II (GMII) | Kᵢ = 50-76 μM | researchgate.net |

| (5S)-5-[4-(halo)benzyl]swainsonines | Golgi-type α-mannosidase AMAN-2 | Kᵢ = 23-75 nM | nih.gov |

| Pyrrolidine derivative (4-methoxy analogue) | α-Amylase | IC₅₀ = 26.24 μg/mL | nih.gov |

| Pyrrolidine derivative (4-methoxy analogue) | α-Glucosidase | IC₅₀ = 18.04 μg/mL | nih.gov |

Receptor Modulation and Ligand Binding Studies

The pyrrolidinone scaffold is integral to compounds that modulate various receptors. For example, nebracetam, a nootropic agent containing the 4-(aminomethyl)-1-benzylpyrrolidin-2-one structure, is known to act as an agonist of the muscarinic M1 acetylcholine (B1216132) receptor. uran.ua This interaction is believed to contribute to its cognitive-enhancing effects. uran.ua

In the field of antiseizure medications, pyrrolidinone-containing drugs like brivaracetam (B1667798) bind to the synaptic vesicle protein 2A (SV2A). pnas.org Structural studies show that the pyrrolidone group interacts with a primary binding site through hydrophobic interactions with tryptophan residues and hydrogen bonding with a tyrosine residue. pnas.org

Furthermore, the pyrrolidine ring is a key component in the development of novel opioid ligands. N-phenyl-N-(piperidin-2-yl)propionamide analogues featuring a substituted (tetrahydronaphthalen-2-yl)methyl group have demonstrated moderate to excellent binding affinities (ranging from 4 to 850 nM) and high selectivity for the μ-opioid receptor over the δ-opioid receptor. nih.gov Additionally, certain nitazene (B13437292) analogs, which are potent synthetic opioids, incorporate a pyrrolidine ring that contributes to their binding at the μ-opioid receptor. researchgate.net

| Analog/Derivative Class | Target Receptor/Protein | Activity/Binding Affinity | Reference |

|---|---|---|---|

| Nebracetam | Muscarinic M1 Acetylcholine Receptor | Agonist | uran.ua |

| Brivaracetam | Synaptic Vesicle Protein 2A (SV2A) | Ligand; binds to primary site | pnas.org |

| N-phenyl-N-(piperidin-2-yl)propionamide analogs | μ-Opioid Receptor | Binding affinity (Kᵢ) = 4-850 nM | nih.gov |

| Nitazene analogs with pyrrolidine ring | μ-Opioid Receptor | Agonist | researchgate.net |

Antioxidant Activity and Reactive Oxygen Species Scavenging Mechanisms

Several derivatives of pyrrolidin-2-one have demonstrated significant antioxidant properties. researchgate.netscispace.com These compounds can protect against oxidative stress by scavenging reactive oxygen species (ROS), which are implicated in a variety of diseases. researchgate.net The antioxidant capacity is often evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.netscispace.com

For example, 5-(2,4-dimethylbenzyl)pyrrolidin-2-one (DMBPO), a compound extracted from a marine Streptomyces species, exhibited concentration-dependent DPPH radical scavenging activity, reaching 44.13% at a concentration of 5 μg/mL. nih.govnih.gov Its total antioxidant activity was measured to be 50.10% at the same concentration. nih.govnih.gov Similarly, a study of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives found that compounds bearing electron-donating groups on the benzyl (B1604629) ring were the most active antioxidants in the DPPH assay. researchgate.net The mechanism of action for these compounds involves donating a hydrogen atom to neutralize free radicals. scispace.com

| Compound | Assay | Activity/Result | Reference |

|---|---|---|---|

| 5-(2,4-dimethylbenzyl)pyrrolidin-2-one (DMBPO) | DPPH Radical Scavenging | 44.13% scavenging at 5 μg/mL | nih.govnih.gov |

| 5-(2,4-dimethylbenzyl)pyrrolidin-2-one (DMBPO) | Total Antioxidant Activity | 50.10% activity at 5 μg/mL | nih.govnih.gov |

| 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivatives | DPPH Radical Scavenging | IC₅₀ = 4.71 - 6.41 µg/mL | scispace.com |

| 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivatives | ABTS•+ Scavenging | IC₅₀ = 3.28 - 31.50 µg/mL | scispace.com |

| N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidines | DPPH Radical Scavenging | Strong activity noted | researchgate.net |

Structure-Activity Relationship (SAR) Investigations of Pyrrolidinone Scaffolds

Understanding the relationship between the chemical structure of pyrrolidinone analogs and their biological activity is crucial for designing more potent and selective therapeutic agents. Research has focused on modifications to both the core pyrrolidinone ring and its substituents, particularly the benzyl group.

Impact of Pyrrolidinone Ring Modifications on Biological Potency

In the context of DPPIV inhibitors, substitutions at the C5-position of the pyrrolidinyl ring were shown to significantly affect the inhibitor's potency, chemical stability, and selectivity. nih.govacs.org These C5-substituents engage in various interactions with the enzyme, demonstrating that even distal modifications can have a substantial impact on binding. nih.gov

For a series of novel inhibitors of P. aeruginosa PBP3, a key bacterial enzyme, SAR studies revealed that the pyrrolidine-2,3-dione (B1313883) core was a promising scaffold. nih.gov The investigation highlighted the essential nature of a hydroxyl group at position 3 and modifications at the nitrogen (R¹) for potent target inhibition. nih.gov Similarly, in the development of pyrrolo[2,1-c] nih.govacs.orgbenzodiazepine (PBD) antitumor agents, various modifications to the A-ring (the benzene (B151609) portion of the fused ring system) did not significantly enhance DNA-binding affinity or cytotoxicity compared to the parent compound, suggesting the core structure's inherent potency is highly dependent on other regions of the molecule. nih.gov

The spatial arrangement of substituents on the pyrrolidine ring is also critical. The stereogenicity of the ring's carbon atoms means that different stereoisomers can exhibit vastly different biological profiles due to their distinct binding modes with target proteins. nih.gov

Role of the Benzyl Group and its Substitutions on Bioactivity

The benzyl group attached to the pyrrolidinone core, often at the N-1 or C-5 position, is a key determinant of bioactivity and a common site for chemical modification.

In the study of Golgi α-mannosidase II inhibitors, N-benzyl substitution was identified as a crucial element for achieving selectivity. researchgate.net Further refinement showed that introducing halogen substituents (e.g., fluoro, chloro, bromo) onto the C4 position of the benzyl ring in (5S)-5-benzylswainsonines led to highly potent and selective GMII inhibitors. nih.gov This indicates that the electronic properties and size of the substituent on the benzyl ring can fine-tune the interaction with the enzyme's active site.

The importance of the benzyl moiety is also evident in the antioxidant compound 5-(2,4-dimethylbenzyl)pyrrolidin-2-one. nih.govnih.gov The dimethyl substitution pattern on the benzyl ring is integral to its observed cytotoxic and antioxidant effects. Research on N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives further supports this, showing that those with electron-donating groups on the phenyl ring, such as amino groups, exhibit the most potent antioxidant and antibacterial activities. researchgate.net

For opioid receptor ligands, a hydroxyl substitution at the 5th position of a (tetrahydronapthalen-2yl)methyl group (a bulkier analog of the benzyl group) resulted in compounds with excellent binding affinities (Kᵢ of 4 and 5 nM) and over 1000-fold selectivity for the μ-opioid receptor. nih.gov This highlights that both the position and nature of the substituent on the aromatic ring system are critical for optimizing receptor interaction and selectivity. nih.gov

Stereochemical Influence on Ligand-Target Interactions

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For compounds based on the (5S)-5-benzylpyrrolidin-2-one framework, the chiral center at the C5 position significantly influences how these molecules interact with their biological targets. The non-planar, puckered nature of the pyrrolidine ring allows substituents to adopt specific spatial orientations, and even subtle changes, such as the difference between enantiomers (mirror-image isomers), can lead to vastly different pharmacological profiles. researchgate.netnih.govnih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity, meaning they preferentially bind to one stereoisomer over another. researchgate.netnih.gov

The influence of stereochemistry extends beyond simple binding affinity. The specific orientation of the benzyl group in the (5S) configuration, for example, dictates which interactions it can form within a target's binding pocket. A change to the (5R) configuration would place the benzyl group in a completely different region of space, potentially clashing with amino acid residues, preventing optimal binding, or interacting with a different sub-pocket altogether. This principle has been demonstrated in various classes of pyrrolidine-containing compounds. For instance, in a series of pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidines designed as EGFR and ErbB-2 inhibitors, the absolute stereochemical configuration was shown to have a significant impact on cellular potency and oral pharmacokinetics. nih.gov

Docking studies on different stereoisomers of nicotinic acetylcholine receptor ligands containing a pyrrolidinyl moiety revealed the critical role of chirality. researchgate.net Analysis showed significant differences in binding site interactions between stereoisomers, accounting for variations in receptor affinity. researchgate.net For example, isomers with the same relative configuration at the pyrrolidine stereocenter as (S)-nicotine showed submicromolar binding affinity, while others were less active. researchgate.net This highlights that both the chirality of the carbon atoms and the stereolability of the protonated tertiary nitrogen can play a crucial role in the precise positioning of the molecule within the binding site. researchgate.net

The conformational preference of the pyrrolidine ring itself is also under stereochemical control. The introduction of substituents can influence the ring's pucker, which in turn affects the orientation of other pharmacophoric elements. nih.govbeilstein-journals.org This conformational control is a key factor in ligand-target interactions, as it determines how well the molecule's three-dimensional shape complements the topology of the target's active site. Ultimately, the specific (5S) configuration of 5-benzylpyrrolidin-2-one (B1194883) is not just an arbitrary structural feature but a fundamental determinant of its interaction with biological systems, governing both the affinity and the nature of the biological response.

Table 1: Influence of Stereochemistry on Receptor Binding Affinity of Pyrrolidine Analogs This table is illustrative, based on findings for analogous compounds, to demonstrate the principle of stereochemical influence.

| Compound Series | Stereoisomer | Target | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| Pyrrolidinyl-benzodioxanes | (2'S, 2S) | α4β2 nAChR | 250 | researchgate.net |

| Pyrrolidinyl-benzodioxanes | (2'R, 2S) | α4β2 nAChR | >10,000 | researchgate.net |

| Pyrrolidinyl-benzodioxanes | (2'S, 2R) | α4β2 nAChR | >10,000 | researchgate.net |

| Pyrrolidinyl-benzodioxanes | (2'R, 2R) | α4β2 nAChR | 480 | researchgate.net |

Rational Design Principles for Medicinal Chemistry Leads Based on the Pyrrolidinone Framework

The pyrrolidinone scaffold, including the (5S)-5-benzylpyrrolidin-2-one core, is a highly valued starting point in medicinal chemistry for the development of new therapeutic agents. frontiersin.org Its utility stems from its rigid, three-dimensional structure, the presence of key functional groups (a lactam), and the potential for stereocontrolled substitution at multiple positions. nih.gov Rational drug design leverages these features, using knowledge of the biological target's structure and function to guide the synthesis of more potent and selective molecules.

A primary strategy in rational design is structure-based drug design (SBDD) . This approach relies on understanding the three-dimensional structure of the ligand-target complex, often obtained through X-ray crystallography. nih.gov For example, in the development of dipeptidyl peptidase IV (DPPIV) inhibitors, crystallographic data revealed that the C5-substituents of pyrrolidine analogs make various specific interactions with the enzyme. nih.govacs.org This knowledge allowed for the targeted modification of the C5-position to improve potency, selectivity, and pharmacokinetic properties, leading to the discovery of inhibitors with subnanomolar efficacy. nih.govacs.org Similarly, SBDD has been successfully applied to discover novel pyrrolidine-based inhibitors of Factor Xa and TNF-α. nih.govacs.org

Another key principle is pharmacophore modeling . A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. By analyzing a set of known active molecules, a pharmacophore model can be generated to guide the design of new compounds or to search databases for novel scaffolds. This approach was used to develop new inhibitors of HIV-1 integrase based on a 2-pyrrolinone (a related unsaturated analog) scaffold, where candidate molecules were designed to fit the features of the pharmacophore query. nih.gov

Structure-Activity Relationship (SAR) exploration is a fundamental component of rational design. It involves the systematic modification of a lead compound's structure to map out which chemical groups are important for its biological activity. For the pyrrolidinone framework, SAR studies often focus on:

Substitution at the C5 position: As seen with the DPPIV inhibitors, the nature of the substituent at C5 is critical. The benzyl group in (5S)-5-benzylpyrrolidin-2-one, for instance, can be modified to explore interactions with hydrophobic pockets in the target protein. Changing its size, electronics (e.g., adding substituents to the phenyl ring), or replacing it with other groups can fine-tune binding affinity and selectivity. nih.gov

Modifications of the pyrrolidinone ring: Introducing substituents at other positions (C3, C4) or altering the ring itself can be used to optimize the compound's properties. This allows for the precise positioning of functional groups to interact with specific residues in the target's active site. researchgate.net

By combining these principles—using structural information from the target, building pharmacophore models, and systematically exploring SAR—medicinal chemists can rationally design novel leads based on the (5S)-5-benzylpyrrolidin-2-one and related pyrrolidinone frameworks, optimizing them for potency, selectivity, and drug-like properties.

Table 2: Example of Structure-Activity Relationship (SAR) for C5-Substituted Pyrrolidine Analogs as DPPIV Inhibitors

| Analog | C5-Substituent | DPPIV Inhibition (Ki, nM) | Key Design Principle | Reference |

|---|---|---|---|---|

| Analog 1 | -H | 150 | Baseline Scaffold | nih.gov |

| Analog 2 | -CH2-OH (Hydroxymethyl) | 2.5 | Introduce H-bond donor/acceptor | nih.gov |

| Analog 3 | -CH2-NH2 (Aminomethyl) | 0.6 | Introduce basic group for ionic interaction | nih.gov |

| Analog 4 | -CH2-F (Fluoromethyl) | 1.1 | Introduce polar contact | nih.gov |

Theoretical and Computational Studies of 5s 5 Benzylpyrrolidin 2 One

Electronic Structure Calculations and Quantum Chemical Characterization (e.g., Density Functional Theory)

Quantum chemical characterization provides fundamental insights into the electronic properties and reactivity of (5S)-5-benzylpyrrolidin-2-one. Density Functional Theory (DFT) is a primary computational tool for this purpose, enabling the calculation of various electronic descriptors. Studies on related heterocyclic compounds demonstrate that methods like B3LYP with a 6-311G(d,p) basis set are effective for optimizing molecular geometry and exploring electronic structure. researchgate.net

Table 1: Representative Electronic Properties Calculated for Heterocyclic Scaffolds This table is illustrative of typical data obtained from DFT calculations for related compounds.

| Property | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 5.5 researchgate.net |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the complex mechanisms of reactions involving the pyrrolidinone scaffold. Quantum chemical studies have been successfully applied to map the entire reaction pathway for the synthesis of related pyrrolidinedione derivatives. rsc.orgresearchgate.net These investigations model each stage of the reaction, including additions, rearrangements, and cyclizations, to determine the most energetically favorable route.

For instance, in the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378), computational studies have calculated the energy barriers for key steps. researchgate.netrsc.org The process involves a Michael addition, followed by a Nef-type rearrangement and subsequent cyclization. rsc.org The calculations revealed that the initial deprotonated nitromethane addition to coumarin has a relatively low energy barrier, while the subsequent proton transfer required for tautomerization is significantly higher. rsc.orgresearchgate.net The final cyclization step to form the pyrrolidine (B122466) ring was found to have a very low energy barrier. rsc.orgresearchgate.net Such studies provide a detailed, step-by-step understanding of the reaction energetics that is often inaccessible through experimental methods alone. acs.orgbeilstein-journals.org

Table 2: Calculated Activation Energies for a Pyrrolidinedione Synthesis Pathway

| Reaction Step | Description | Calculated Energy Barrier (kJ/mol) |

|---|---|---|

| Michael Addition | Addition of deprotonated nitromethane to coumarin. | 21.7 rsc.orgresearchgate.net |

| Tautomerization | Proton transfer from the methylene (B1212753) to the nitro group. | 197.8 rsc.orgresearchgate.net |

| Oxygen Migration | Nef-type rearrangement assisted by a water molecule. | 142.4 rsc.orgresearchgate.net |

| Cyclization | Formation of the pyrrolidine ring. | 11.9 rsc.orgresearchgate.net |

Molecular Docking and Dynamics Simulations for Ligand-Biomolecule Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable in silico techniques for studying how ligands like (5S)-5-benzylpyrrolidin-2-one and its derivatives interact with biological targets such as enzymes and receptors. mdpi.comnanobioletters.com These methods predict the binding pose, affinity, and stability of a ligand within the active site of a biomolecule. nih.govnih.gov

Docking studies on pyrrolidin-2-one derivatives have been used to identify potential inhibitors for enzymes like acetylcholinesterase (AChE), a target in Alzheimer's disease research. researchgate.net These simulations can predict binding scores and identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. For example, docking studies showed that certain pyrrolidinone derivatives could achieve higher docking scores than existing drugs like donepezil. researchgate.net

Following docking, MD simulations are often performed to assess the dynamic stability of the predicted ligand-protein complex over time. nih.gov These simulations provide insights into the conformational changes of both the ligand and the protein upon binding and can be used to calculate binding free energies, offering a more rigorous assessment of binding affinity. nih.gov

Table 3: Example Docking Results for Pyrrolidinone Derivatives with Acetylcholinesterase (PDB: 4EY7)

| Compound | Description | Docking Score | Key Interacting Residues |

|---|---|---|---|

| Compound 14a | 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one | -18.59 | Not specified |

| Compound 14d | 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one | -18.057 | Not specified |

| Donepezil | Reference Drug | -17.257 | Ile18, Trp86, Asp89 |

Conformational Analysis and Stereochemical Predictions in Solution and Solid State

The biological activity and physical properties of (5S)-5-benzylpyrrolidin-2-one are intrinsically linked to its three-dimensional structure and conformational preferences. Computational chemistry provides essential tools for performing conformational analyses to identify the most stable low-energy conformers in different environments. researchgate.net

Studies on N-substituted pyrrolidine derivatives have used computational methods to investigate their dynamic behavior. researchgate.net By optimizing geometries and calculating the relative energies of different conformers, researchers can estimate the equilibrium population of each shape. researchgate.net These theoretical calculations have revealed that for many substituted pyrrolidines, the relative proportions of different conformers can vary significantly. researchgate.net The analysis can also identify subtle intramolecular interactions, such as weak hydrogen bonds involving C-H groups, the nitrogen atom, or carbonyl oxygen, which play a crucial role in stabilizing certain conformations. researchgate.net Comparing these computational results with experimental data, such as NMR chemical shifts, is a key strategy for validating the predicted geometries. researchgate.net

Prediction of Spectroscopic Properties and Their Experimental Validation

Computational methods are frequently used to predict the spectroscopic properties of molecules, which serves as a powerful aid in structure elucidation and validation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) absorption spectra, and Vibrational Circular Dichroism (VCD) spectra can be compared directly with experimental data. researchgate.net

For N-substituted pyrrolidine derivatives, a strong correlation between calculated and experimental ¹H and ¹³C NMR chemical shifts has been demonstrated. researchgate.net Since chemical shifts are highly sensitive to molecular geometry, this agreement provides strong evidence that the computationally derived structures are reliable representations of the molecule's actual conformation. researchgate.net Similarly, VCD spectroscopy, which is sensitive to molecular chirality, has been used in conjunction with DFT calculations to analyze the conformations of chiral molecules. researchgate.net The predicted absorption and VCD spectra, based on an equilibrium mixture of the most stable conformers, often correspond well with experimental spectra, confirming the accuracy of the computational model. researchgate.net

Emerging Research Areas and Future Perspectives for 5s 5 Benzylpyrrolidin 2 One

Development of Novel and Efficient Enantioselective Synthetic Routes

The biological activity of chiral molecules like (5S)-5-benzylpyrrolidin-2-one is critically dependent on their stereochemistry. nih.gov Therefore, the development of efficient and highly selective enantioselective synthetic methods is a cornerstone of ongoing research. While classical synthetic methods exist, the focus has shifted towards catalytic and asymmetric strategies that offer higher yields, reduced waste, and superior stereocontrol.

Key research thrusts include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a leading approach. For instance, methods involving asymmetric allylic alkylation have been developed for the synthesis of enantioenriched 2,2-disubstituted pyrrolidines, which could be adapted to create the stereogenic center at the C5 position. nih.gov

Cycloaddition Reactions: Asymmetric 1,3-dipolar cycloadditions between azomethine ylides and dipolarophiles present a powerful method for constructing the five-membered pyrrolidine (B122466) ring with high stereoselectivity. nih.gov

Novel Precursor Strategies: Researchers are exploring innovative starting materials, such as donor-acceptor (DA) cyclopropanes. The reaction of DA cyclopropanes with anilines or benzylamines can lead to the formation of 1,5-substituted pyrrolidin-2-ones through a ring-opening and subsequent cyclization pathway, offering a new route to this scaffold. nih.gov

| Synthetic Strategy | Description | Key Advantages |

| Asymmetric Allylic Alkylation | A catalytic reaction that forms a stereogenic center via the alkylation of an allylic substrate. | High enantioselectivity, catalytic nature reduces waste. |

| 1,3-Dipolar Cycloaddition | Construction of the pyrrolidine ring from a 1,3-dipole and a dipolarophile, often controlled by a chiral catalyst. | Direct formation of the heterocyclic core, good control over multiple stereocenters. |

| Donor-Acceptor Cyclopropane (B1198618) Chemistry | Utilizes strained cyclopropane rings as precursors that undergo ring-opening and cyclization to form the pyrrolidone structure. | Access to novel substitution patterns, potential for one-pot procedures. nih.gov |

Advanced Computational Approaches for Predicting and Optimizing Biological Activity

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid screening of virtual libraries, prediction of biological activity, and optimization of lead compounds. For (5S)-5-benzylpyrrolidin-2-one and its derivatives, these approaches can significantly accelerate the research and development process.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. For example, docking studies on structurally related 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives have been used to predict their binding modes and potential as agonists or modulators of muscarinic acetylcholine (B1216132) receptors, which are implicated in cognitive function. Similarly, docking has helped elucidate the interaction of pyrrolidine-2,5-dione derivatives with the glutamate (B1630785) transporter EAAT2, a target for antiseizure medications. semanticscholar.org

Pharmacophore Modeling and Virtual Screening: By identifying the key structural features responsible for a compound's biological activity, a pharmacophore model can be built. This model can then be used to screen large databases of virtual compounds to identify new molecules with the potential for similar activity.

Prediction of Activity Spectra for Substances (PASS): In silico tools like PASS and SwissTargetPrediction can analyze a molecule's structure to predict a wide range of potential biological activities and protein targets, guiding experimental validation toward the most promising avenues. clinmedkaz.org

| Computational Method | Application for (5S)-5-Benzylpyrrolidin-2-one | Potential Outcome |

| Molecular Docking | Simulating the binding of derivatives to known and novel protein targets (e.g., enzymes, receptors). | Predicting binding affinity and mechanism of action; guiding structural modifications to improve potency. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that correlate chemical structure with biological activity. | Predicting the activity of unsynthesized analogues; optimizing for desired properties. |

| Molecular Dynamics (MD) Simulations | Simulating the movement of the compound and its target protein over time. | Understanding the stability of the ligand-protein complex and the dynamics of binding. |

| In Silico Target Prediction (e.g., PASS) | Analyzing the structure to predict a spectrum of potential biological targets. | Identifying novel therapeutic areas and mechanisms of action for investigation. clinmedkaz.org |

Exploration of Undiscovered Biological Targets and Pathways

While the pyrrolidin-2-one core is associated with a variety of CNS activities, the full therapeutic potential of (5S)-5-benzylpyrrolidin-2-one remains largely untapped. A significant area of emerging research is the systematic exploration of its effects on novel or less-studied biological targets. This involves screening the compound and its derivatives against diverse panels of enzymes, receptors, and ion channels.

Recent research on related pyrrolidinone structures has revealed several promising targets:

Autotaxin (ATX): This enzyme is crucial for the production of lysophosphatidic acid (LPA), a signaling molecule involved in inflammation, fibrosis, and cancer. nih.gov Novel, optically active 2-pyrrolidinone (B116388) derivatives have been synthesized and found to be potent inhibitors of ATX, suggesting a potential therapeutic application in these disease areas. nih.gov

Excitatory Amino Acid Transporter 2 (EAAT2): A related compound, (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, was identified as a positive allosteric modulator of this glutamate transporter. semanticscholar.org This finding opens the door for developing novel treatments for epilepsy and other neurological disorders characterized by glutamate excitotoxicity.

Tyrosinase: Hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives have been identified as potent inhibitors of tyrosinase, an enzyme central to melanin (B1238610) production. rsc.org This suggests potential applications in dermatology for treating hyperpigmentation disorders.

| Potential Target | Biological Relevance | Rationale for Investigation |

| Autotaxin (ATX) | Involved in cancer, fibrosis, and inflammation. nih.gov | Derivatives of the 2-pyrrolidinone scaffold have shown potent ATX inhibitory activity. nih.gov |

| EAAT2 (Glutamate Transporter) | Plays a role in clearing excess glutamate from the synapse; dysfunction is linked to epilepsy and neurodegeneration. semanticscholar.org | Related pyrrolidine-2,5-diones act as positive modulators, suggesting a novel antiseizure mechanism. semanticscholar.org |

| 5-Lipoxygenase (5-LOX) | An enzyme in the leukotriene pathway, which is involved in inflammation. | Benzyl (B1604629) phenyl ketone derivatives, which share structural motifs, have shown inhibitory activity against 5-LOX. nih.gov |

| Tyrosinase | A key enzyme in melanin synthesis; a target for treating hyperpigmentation. | Pyrrolidine-2,5-dione derivatives have demonstrated potent tyrosinase inhibition. rsc.org |

Interdisciplinary Research Integrating (5S)-5-Benzylpyrrolidin-2-one with Materials Science or Nanotechnology

The convergence of medicinal chemistry with materials science and nanotechnology offers exciting new possibilities. By incorporating (5S)-5-benzylpyrrolidin-2-one into larger molecular architectures, its biological properties can be combined with the functional advantages of polymers and nanomaterials.

Bioactive Polymers: Pyrrolidone-based polymers, most notably poly(N-vinylpyrrolidone) (PNVP), are well-known for their biocompatibility and are widely used in biomedical applications. nih.govresearchgate.net A future direction is the synthesis of novel monomers derived from (5S)-5-benzylpyrrolidin-2-one. Polymerizing these monomers could lead to new biomaterials for tissue engineering scaffolds or implants that possess inherent biological activity.

Drug Delivery Systems: The compound could be conjugated to polymers to create stimulus-responsive diblock copolymers. acs.org These copolymers can self-assemble into micelles or other nanostructures in aqueous solutions, providing a vehicle for targeted drug delivery. The (5S)-5-benzylpyrrolidin-2-one moiety could serve as the therapeutic agent itself or as a targeting ligand to guide the nanocarrier to specific cells or tissues.

Functionalized Nanoparticles: Attaching (5S)-5-benzylpyrrolidin-2-one to the surface of nanoparticles (e.g., gold, silica, or magnetic nanoparticles) could create novel theranostic agents. These agents could combine diagnostic imaging capabilities with therapeutic action, allowing for simultaneous monitoring and treatment of a disease.

| Interdisciplinary Application | Description | Potential Advantage |

| Bioactive Scaffolds | Incorporating the compound as a monomer into biodegradable polymers for tissue engineering. | Creates a scaffold that not only provides structural support but also actively promotes cell growth or reduces inflammation. |

| Targeted Drug Delivery | Using the compound as a payload within polymeric micelles or as a targeting ligand on nanocarriers. | Enhances therapeutic efficacy and reduces systemic side effects by concentrating the drug at the site of action. mdpi.com |

| Functional Surfaces | Grafting the molecule onto the surface of medical implants or devices. | Could impart antimicrobial or anti-inflammatory properties to the surface, preventing infections or rejection. |

Contribution to Sustainable Chemistry through Innovative Methodologies

The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact. instituteofsustainabilitystudies.comispe.org Research into the synthesis of (5S)-5-benzylpyrrolidin-2-one is aligning with this trend by focusing on developing more sustainable and efficient chemical processes.

Photocatalysis: Visible-light-mediated synthesis is an emerging green technology that can drive chemical reactions at ambient temperatures, reducing energy consumption. astrazeneca.com Photocatalytic strategies are being developed for the synthesis of γ-lactams, offering a milder and more sustainable alternative to traditional methods that often require harsh conditions. researchgate.net

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and operates under mild, aqueous conditions. Future research could identify or engineer enzymes capable of performing key steps in the synthesis of (5S)-5-benzylpyrrolidin-2-one, leading to a significantly greener process.

One-Pot Reactions and Atom Economy: Designing synthetic routes that combine multiple steps into a single "one-pot" procedure reduces waste, solvent use, and purification steps. acs.org The focus is on maximizing "atom economy," ensuring that the maximum number of atoms from the reactants are incorporated into the final product. instituteofsustainabilitystudies.com This can be achieved through reactions like organocatalytic oxidation of amines followed by direct cyclization to form the lactam ring. acs.orgnih.gov

| Sustainable Methodology | Principle | Application to Synthesis |

| Photocatalysis | Using visible light to initiate and drive chemical reactions. astrazeneca.com | Enabling C-N bond formation and cyclization under mild conditions, reducing the need for high temperatures. researchgate.net |

| Organocatalysis | Using small organic molecules as catalysts instead of potentially toxic metals. | Facilitating reactions like the green oxidation of amines to imines as a precursor step for lactam formation. acs.org |

| Use of Green Solvents | Replacing hazardous organic solvents with water, supercritical fluids, or biodegradable alternatives. researchgate.net | Reducing the environmental footprint and improving the safety profile of the manufacturing process. |

| One-Pot Synthesis | Combining multiple reaction steps in a single reactor without isolating intermediates. | Increasing efficiency, saving time and resources, and minimizing solvent waste. acs.orgnih.gov |

Q & A

Q. What are the common synthetic routes for (5S)-5-benzylpyrrolidin-2-one?

The synthesis of (5S)-5-benzylpyrrolidin-2-one typically involves multi-step organic reactions. Key methods include:

- SmI2-mediated coupling : A stereospecific approach using samarium iodide to facilitate radical-based coupling reactions, as demonstrated in the synthesis of related pyrrolidinone derivatives .

- Lactamization : Cyclization of amino acid precursors or γ-lactam intermediates under controlled pH and temperature conditions .

- Chiral resolution : Use of enantiomerically pure starting materials or chiral catalysts to ensure the (5S)-configuration . Optimization of solvent choice (e.g., THF), temperature (-60°C for radical stability), and purification via silica gel chromatography are critical for yield and purity .

Q. What analytical techniques confirm the structure and stereochemistry of (5S)-5-benzylpyrrolidin-2-one?

- NMR Spectroscopy : 1D H and C NMR are used to identify benzylic hydrogens (δ = 2.48–2.78 ppm), lactam protons (δ = 3.56 ppm), and aromatic substituents. 2D COSY and NOESY analyses validate spatial arrangements .

- Mass Spectrometry (LC-HRMS) : Provides molecular ion confirmation (e.g., [M+H]+ = 467.1652) and fragmentation patterns .

- X-ray Crystallography : Resolves absolute stereochemistry, as seen in derivatives like (4S,5R)-4-benzyloxy-pyrrolidin-2-one .

Advanced Research Questions

Q. How does stereochemistry at the 5-position influence biological activity?

The (5S)-configuration determines binding affinity to biological targets. For example:

- Enzyme inhibition : Stereospecific interactions with active sites (e.g., orexin receptors) are enhanced by hydrogen bonding from the lactam carbonyl and benzyl group hydrophobic interactions .

- Pharmacokinetics : The (5S)-enantiomer exhibits improved metabolic stability compared to the (5R)-form due to reduced CYP450 oxidation . Computational docking studies (e.g., molecular dynamics simulations) are recommended to predict stereochemical effects .

Q. How can synthetic yields be improved for (5S)-5-benzylpyrrolidin-2-one derivatives?

- Catalytic Optimization : Use of HMPA as a co-solvent with SmI2 enhances radical stability, improving coupling efficiency from 35% to >60% .

- Protecting Group Strategy : Benzyl or tert-butyl groups mitigate side reactions during lactam formation .

- Microwave-assisted synthesis : Reduces reaction time for steps like cyclization or amidation .

Q. How to resolve contradictions in spectral data during characterization?

- Variable Temperature NMR : Clarifies dynamic effects (e.g., rotamers) causing split signals .

- Isotopic Labeling : N or C labeling aids in assigning overlapping peaks in complex derivatives .

- Cross-validation with LC-MS : Ensures observed masses align with expected fragmentation pathways .

Biological and Pharmacological Evaluation

Q. What in vitro assays evaluate the pharmacological potential of (5S)-5-benzylpyrrolidin-2-one?

- Enzyme Inhibition Assays : Measure IC values against targets like orexin receptors using fluorescence polarization .

- Cell Viability Studies : Assess cytotoxicity in cancer lines (e.g., MTT assay) .

- Binding Affinity Tests : Radiolabeled ligand displacement (e.g., H-labeled antagonists) quantifies receptor interactions .

Q. How does the benzyl substituent modulate physicochemical properties?

- Solubility : The hydrophobic benzyl group reduces aqueous solubility but enhances membrane permeability (logP >2.5) .

- Crystallinity : Benzyl derivatives often form stable monoclinic crystals, aiding purification .

- Stability : Electron-withdrawing substituents on the benzyl ring (e.g., -F) improve oxidative stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.